molecular formula C5H4BrN5 B057524 8-Bromoadenine CAS No. 6974-78-3

8-Bromoadenine

Cat. No.: B057524
CAS No.: 6974-78-3
M. Wt: 214.02 g/mol
InChI Key: FVXHPCVBOXMRJP-UHFFFAOYSA-N
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Description

8-Bromoadenine is a brominated derivative of adenine, where the hydrogen atom at the 8th position of the adenine molecule is replaced by a bromine atom. This compound is a purine base and is often used in biochemical and physiological research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromoadenine can be synthesized through the bromination of adenine. The typical method involves the reaction of adenine with bromine in an aqueous solution, often in the presence of a catalyst or under specific pH conditions to facilitate the substitution reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This could include the use of continuous flow reactors, advanced purification methods such as recrystallization, and stringent quality control measures to meet the required specifications for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 8-Bromoadenine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like ammonia or thiols, often in an aqueous or organic solvent.

    Oxidation Reactions: May involve oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Could involve reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

Scientific Research Applications

8-Bromoadenine is widely used in scientific research due to its ability to act as a nucleotide analogue and its reactivity. Some key applications include:

Mechanism of Action

The mechanism by which 8-Bromoadenine exerts its effects involves its incorporation into DNA, where it can disrupt normal base pairing and lead to mutations or strand breaks. This is particularly useful in cancer therapy, where the compound can enhance the effectiveness of radiation by increasing the susceptibility of cancer cells to DNA damage . The molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair.

Comparison with Similar Compounds

8-Bromoadenine is unique due to its specific substitution at the 8th position with a bromine atom, which imparts distinct chemical and biological properties. Similar compounds include:

In comparison, this compound is particularly noted for its use in DNA-related studies and its potential as a radiosensitizer, setting it apart from other brominated purines.

Properties

IUPAC Name

8-bromo-7H-purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrN5/c6-5-10-2-3(7)8-1-9-4(2)11-5/h1H,(H3,7,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXHPCVBOXMRJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N=C(N2)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70220036
Record name 8-Bromoadenine
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Molecular Weight

214.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6974-78-3
Record name 8-Bromo-9H-purin-6-amine
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Record name 8-Bromoadenine
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Record name 6974-78-3
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Record name 8-Bromoadenine
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Record name 8-bromo-1H-adenine
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Synthesis routes and methods

Procedure details

Adenine (47 g, 0.35 mole) was suspended in 200 ml of CHCl3 before adding bromine (180 ml, 3.5 mole) in one portion. The suspension was left stirring at room temperature for 72 hours in a closed system that was vented by a 20 G needle. The reaction was worked up by adding shaved ice into the suspension before slowly neutralizing with aqueous ammonia to pH 8-9, followed by precipitation of the desired product with acetic acid. The crude product was dried under reduced pressure for 2 days to give 8-Bromoadenine as a light brown powder (45 g, 60% yield). 1H NMR (DMSO-d6) δ 8.12 (s, 1H), 7.22 (s, 2H). Rf(75% EtOAc/Hex)=0.4.
Quantity
47 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 8-bromoadenine interact with DNA and what are the consequences of this interaction?

A1: this compound (8BrA) can be incorporated into DNA during replication, replacing adenine. Due to its high electron affinity, 8BrA acts as a radiosensitizer, meaning it increases the sensitivity of DNA to ionizing radiation. [, ] Upon interaction with low-energy electrons (LEEs) generated by radiation, 8BrA undergoes dissociative electron attachment (DEA), leading to the cleavage of the C-Br bond and the formation of a reactive adenine radical. [, , , , ] This radical can further react, ultimately causing DNA strand breaks, a severe form of DNA damage that can lead to cell death. [, , , , , ]

Q2: Does the presence of this compound in DNA affect its interaction with proteins?

A2: Research suggests that 8BrA in DNA can form halogen bonds with protein residues. [] These noncovalent interactions, although weaker than typical hydrogen bonds, can contribute to the overall binding affinity and specificity of proteins recognizing specific DNA sequences. This characteristic could potentially be exploited in designing novel DNA-binding ligands or for studying protein-DNA interactions.

Q3: What is the molecular formula, weight, and spectroscopic data for this compound?

A3: this compound has the molecular formula C5H4BrN5 and a molecular weight of 214.04 g/mol. [] While the provided research does not explicitly state spectroscopic data for 8BrA, studies mention techniques like NMR and X-ray crystallography to determine the structure of 8BrA and its derivatives. [, , , , ] For specific spectroscopic data, refer to individual publications focused on structural analysis.

Q4: Does this compound exhibit any catalytic properties?

A5: The provided research does not indicate any intrinsic catalytic properties of 8BrA. The focus lies primarily on its behavior as a substrate in reactions and its role as a radiosensitizer due to its electron affinity. [, , , , , , , ]

Q5: How has computational chemistry been used to study this compound?

A6: Computational chemistry, particularly Density Functional Theory (DFT) calculations, has been instrumental in understanding the electron attachment properties of 8BrA. [, ] These calculations reveal the formation of a stable parent anion at low electron energies (<3 eV) and provide insights into the electronic structure and bond characteristics of the 8BrA anion. [, ] This information is valuable for rationalizing the radiosensitizing properties of 8BrA and designing more efficient DNA radiosensitizers.

Q6: How do structural modifications of this compound affect its radiosensitizing properties?

A7: While the provided research focuses primarily on 8BrA, studies comparing it with other halogenated nucleobases like 5-bromouracil (5BrU) provide insights into SAR. [, , ] The position and type of halogen substitution significantly influence the DEA process and, consequently, the radiosensitizing efficiency. [] For instance, 5BrU exhibits a stronger radiosensitizing effect compared to 8BrA under vacuum UV irradiation, highlighting the importance of the halogen's position on the nucleobase. [] Further research exploring modifications to the adenine ring system and different halogen substitutions is necessary to establish a comprehensive SAR for 8BrA and its derivatives.

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